N-[2-(diethylamino)ethyl]-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide
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Overview
Description
N-[2-(diethylamino)ethyl]-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide is a useful research compound. Its molecular formula is C26H30N8O and its molecular weight is 470.581. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Investigation
A series of novel triazoloquinazolin-5-ones, including compounds similar in structure to N-[2-(diethylamino)ethyl]-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide, have been synthesized and investigated for their pharmacological properties. For instance, Alagarsamy et al. (2009) synthesized a series of 4-(3-ethylphenyl)-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, which demonstrated significant in vivo H1-antihistaminic activity in guinea pigs, suggesting potential as new H1-antihistamines (Alagarsamy, Kavitha, Rupeshkumar, Solomon, Kumar, Kumar, & Sharma, 2009).
Antimicrobial and Antifungal Activities
Some derivatives of triazoloquinazolines exhibit antimicrobial and antifungal activities. Hassan (2013) reported on new pyrazoline and pyrazole derivatives, including structures with [1,2,4]triazoloquinazolin-3-yl moieties, showing activity against various microorganisms (Hassan, 2013).
Benzodiazepine Binding Activity
The benzodiazepine binding activity of [1,2,4]triazoloquinazolines has been investigated, suggesting their potential use in medicinal chemistry. Francis et al. (1991) synthesized a series of novel [1,2,4]triazolo[1,5-c]quinazolin-5(6H)-ones, finding some compounds to be potent benzodiazepine antagonists (Francis, Cash, Barbaz, Bernard, Lovell, Mazzenga, Friedmann, Hyun, Braunwalder, & Loo, 1991).
Adenosine Receptor Antagonism
4-Amino[1,2,4]triazolo[4,3-a]quinoxalines, related in structure to triazoloquinazolines, have been shown to bind avidly to adenosine A1 and A2 receptors. These compounds, synthesized by Sarges et al. (1990), may have potential as antidepressants and adenosine receptor antagonists (Sarges, Howard, Browne, Lebel, Seymour, & Koe, 1990).
Molecular Rearrangements and Betaine Synthesis
Crabb et al. (1999) explored the preparation of triazoloquinazolinium betaines and the molecular rearrangements of related compounds. This research contributes to the understanding of the chemical behavior and potential applications of these molecules in various fields (Crabb, Mccullough, Preston, Rosair, Bishop, Wright, Clegg, & Coles, 1999).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo-thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of biological targets, including enzymes and receptors involved in these processes.
Mode of Action
It is known that the ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Biochemical Pathways
These could include pathways involved in inflammation, oxidative stress, viral replication, and cancer cell proliferation .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide valuable insights into the potential bioavailability and pharmacokinetic properties of the compound.
Result of Action
Given the diverse pharmacological activities of similar compounds, it is likely that the compound exerts its effects at both the molecular and cellular levels, potentially affecting cell proliferation, enzyme activity, and inflammatory responses .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(diethylamino)ethyl]-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide involves the reaction of 10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazoline with N-[2-(diethylamino)ethyl]-4-bromobutanamide in the presence of a base to form the desired product.", "Starting Materials": [ "10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazoline", "N-[2-(diethylamino)ethyl]-4-bromobutanamide", "Base (e.g. potassium carbonate)" ], "Reaction": [ "Step 1: Dissolve 10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazoline and N-[2-(diethylamino)ethyl]-4-bromobutanamide in a suitable solvent (e.g. DMF, DMSO).", "Step 2: Add a base (e.g. potassium carbonate) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Purify the crude product by column chromatography using a suitable eluent (e.g. ethyl acetate/hexanes).", "Step 4: Recrystallize the purified product from a suitable solvent (e.g. ethanol) to obtain the final product, N-[2-(diethylamino)ethyl]-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide." ] } | |
CAS RN |
902290-44-2 |
Molecular Formula |
C26H30N8O |
Molecular Weight |
470.581 |
IUPAC Name |
N-[2-(diethylamino)ethyl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butanamide |
InChI |
InChI=1S/C26H30N8O/c1-3-32(4-2)18-17-27-23(35)16-10-15-22-29-30-26-33(22)21-14-9-8-13-20(21)25-28-24(31-34(25)26)19-11-6-5-7-12-19/h5-9,11-14H,3-4,10,15-18H2,1-2H3,(H,27,35) |
InChI Key |
SJDGYHNLCZOGEE-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCNC(=O)CCCC1=NN=C2N1C3=CC=CC=C3C4=NC(=NN42)C5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
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